1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17484286
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
| Standard InChI Key | PENSHPRZZMWWKP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C=CC=C1Cl)F)N)O |
Introduction
Structural Characteristics and Physicochemical Properties
1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL belongs to the class of amino alcohols, featuring a propan-2-ol backbone substituted with an amino group and a 2-chloro-6-fluorophenyl ring. Its molecular formula is , with a molar mass of 203.64 g/mol. The spatial arrangement of functional groups confers distinct electronic and steric properties, influencing its solubility, stability, and intermolecular interactions.
Molecular Geometry and Stereochemical Features
The compound’s structure includes a chiral center at the carbon bearing the amino and hydroxyl groups, enabling the existence of enantiomers. For instance, the (1S,2S) and (1S,2R) stereoisomers exhibit differing biological activities due to variations in three-dimensional conformation. The halogen atoms (chlorine and fluorine) at the 2- and 6-positions of the phenyl ring enhance electrophilic reactivity and participate in halogen bonding, which is critical for target recognition in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.64 g/mol |
| Boiling Point | ~200 °C |
| Solubility | Miscible in polar organic solvents (e.g., ethanol, DMSO) |
| Density | 1.295 g/cm³ |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases |
The hydroxyl and amino groups facilitate hydrogen bonding, enhancing solubility in polar solvents, while the aromatic ring contributes to lipophilicity, enabling membrane permeability.
Synthesis and Stereochemical Control
The synthesis of 1-amino-1-(2-chloro-6-fluorophenyl)propan-2-OL typically involves nucleophilic substitution or asymmetric catalytic methods to achieve stereochemical precision. Industrial-scale production often employs continuous flow synthesis to optimize yield and purity.
Nucleophilic Substitution Route
In a standard procedure, 2-chloro-6-fluorobenzyl chloride reacts with a propanolamine derivative under basic conditions. The amino group acts as a nucleophile, displacing the chloride ion to form the target compound. This method yields racemic mixtures, necessitating chiral resolution techniques for enantiopure products.
Asymmetric Catalysis
Recent advances utilize chiral catalysts to directly synthesize enantiomerically enriched forms. For example, the (1S,2S) isomer is produced via palladium-catalyzed hydrogenation of a ketone precursor, achieving enantiomeric excess (ee) >98%. Such methods are critical for pharmaceutical applications where stereochemistry dictates efficacy and safety.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Racemic | High |
| Asymmetric Hydrogenation | 80–90 | >98% | Moderate |
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its amino, hydroxyl, and halogen substituents, enabling diverse derivatization pathways.
Oxidation and Reduction
The hydroxyl group undergoes oxidation to form ketones or carboxylic acids, depending on reaction conditions. For instance, treatment with Jones reagent () yields the corresponding ketone, which serves as an intermediate for further functionalization. Conversely, catalytic hydrogenation reduces the aromatic ring’s halogen substituents, though fluorine is typically resistant to such transformations.
Halogen Exchange Reactions
The chlorine atom at the 2-position participates in nucleophilic aromatic substitution, enabling replacement with groups like methoxy or amines. This reactivity is exploited to modulate electronic properties and binding affinity in drug design .
Applications in Scientific Research and Industry
Pharmaceutical Intermediates
The compound is a key precursor in synthesizing β-blockers and antipsychotics. For example, alkylation of the amino group produces derivatives with enhanced blood-brain barrier penetration.
Material Science
Its halogenated aromatic ring contributes to thermal stability in polymer coatings, while the hydroxyl group enables cross-linking in epoxy resins.
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